Cas no 2228640-53-5 (1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine)

1-2-(1,3-Thiazol-4-yl)propan-2-ylcyclopropan-1-amine is a structurally distinct cyclopropylamine derivative featuring a thiazole moiety, which imparts unique chemical and pharmacological properties. The compound's rigid cyclopropane ring enhances stability, while the thiazole heterocycle contributes to potential bioactivity, making it a valuable intermediate in medicinal chemistry and drug discovery. Its well-defined stereochemistry and functional group compatibility allow for precise modifications in synthetic applications. This compound is particularly useful in the development of novel therapeutic agents, owing to its balanced lipophilicity and molecular recognition properties. High purity and consistent synthesis protocols ensure reliability for research and industrial use.
1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine structure
2228640-53-5 structure
Product Name:1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine
CAS No:2228640-53-5
MF:C9H14N2S
MW:182.285860538483
CID:6319561
PubChem ID:165684736
Update Time:2025-05-21

1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine
    • 1-[2-(1,3-thiazol-4-yl)propan-2-yl]cyclopropan-1-amine
    • EN300-2001054
    • 2228640-53-5
    • Inchi: 1S/C9H14N2S/c1-8(2,9(10)3-4-9)7-5-12-6-11-7/h5-6H,3-4,10H2,1-2H3
    • InChI Key: YPUDOKUYTKNRSE-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)C(C)(C)C1(CC1)N

Computed Properties

  • Exact Mass: 182.08776963g/mol
  • Monoisotopic Mass: 182.08776963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 67.2Ų

1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine Pricemore >>

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Additional information on 1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine

Introduction to 1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine (CAS No. 2228640-53-5)

1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine (CAS No. 2228640-53-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

The chemical structure of 1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine is defined by a cyclopropane ring attached to a thiazole moiety through a propyl chain. The presence of the thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, imparts unique chemical and biological properties to the molecule. The cyclopropane ring, on the other hand, adds conformational rigidity and can influence the compound's interactions with biological targets.

Synthesis of 1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine has been reported in several studies. One common approach involves the reaction of 4-bromothiazole with an appropriate cyclopropylamine derivative followed by a coupling reaction to form the final product. The synthetic route often requires careful optimization of reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods have further improved the efficiency and scalability of the synthesis process.

In terms of biological activities, 1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine has demonstrated significant potential as a pharmacological agent. Studies have shown that this compound exhibits potent activity against various biological targets, including enzymes and receptors involved in disease pathways. For instance, it has been reported to have inhibitory effects on specific kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases.

One notable area of research involves the evaluation of 1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. These findings suggest that the compound could be a promising candidate for the development of new anti-inflammatory drugs.

Additionally, 1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine has been investigated for its potential neuroprotective effects. Preclinical studies using animal models have shown that this compound can protect neurons from oxidative stress and prevent neuronal cell death induced by various neurotoxic agents. These results indicate that it may have therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 1-2-(1,3-thiazol-4-y)lpropan--ylicclopropane--amine have also been studied to assess its suitability for drug development. Preliminary data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound shows good oral bioavailability and a reasonable half-life in vivo, making it a viable candidate for further preclinical and clinical evaluation.

Recent advancements in computational chemistry have facilitated the design and optimization of 1--(,-thiazo--y)-roan--ylicclopropa--ne--amine derivatives with enhanced biological activities. Molecular docking studies have provided insights into the binding modes of this compound with its target proteins, guiding the rational design of more potent analogs. These computational tools are invaluable in accelerating the drug discovery process and improving the therapeutic potential of this class of compounds.

In conclusion, 1--(,-thiazo--y)-roan--ylicclopropa--ne--amine (CAS No. 2228640---5) represents a promising lead compound with diverse biological activities and therapeutic potential. Ongoing research continues to explore its mechanisms of action, optimize its properties for drug development, and evaluate its efficacy in various disease models. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical treatments for a range of conditions.

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